molecular formula C29H29N3O4S B2461681 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 851715-05-4

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2461681
M. Wt: 515.63
InChI Key: CXVAWQNXTUBBRV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antioxidant and Neuroprotective Potential

Research demonstrates that compounds related to N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide exhibit significant antioxidant capacity and neuroprotective effects. These compounds show promise as new antioxidants for conditions associated with oxidative stress, such as neurodegenerative diseases including Alzheimer's disease (Pachón-Angona et al., 2019).

Anti-HIV Properties

A series of compounds incorporating the benzo[d][1,3]dioxol-5-ylmethyl structure have been synthesized and evaluated for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have shown high activity against the wild-type HIV-1 strain and exhibit specific reverse transcriptase inhibition properties (Li et al., 2020).

Cancer Research

In the realm of cancer research, analogues of compounds with benzo[d][1,3]dioxol-5-yl structures have been investigated for their potential in inhibiting breast tumor metastasis. These compounds have been found to block angiogenesis and inhibit cell growth, making them potential candidates for cancer treatment (Wang et al., 2011).

KCNQ2 Opener Activity

Studies have identified certain compounds, including those with the benzo[d][1,3]dioxol-5-ylmethyl structure, as potent KCNQ2 openers. These substances demonstrate significant activity in reducing neuronal hyperexcitability, suggesting their potential utility in treating conditions related to neuronal excitability (Wu et al., 2004).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!


properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-19-11-20(2)13-22(12-19)29(34)30-9-10-32-16-27(23-5-3-4-6-24(23)32)37-17-28(33)31-15-21-7-8-25-26(14-21)36-18-35-25/h3-8,11-14,16H,9-10,15,17-18H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVAWQNXTUBBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

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